S-methylmethionine

Übersicht

Beschreibung

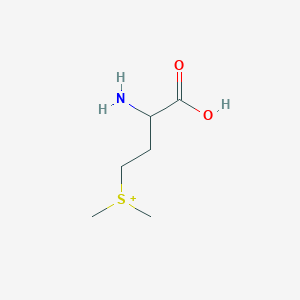

S-Methylmethionine, also known as vitamin U, is a derivative of methionine with the chemical formula (CH₃)₂S⁺CH₂CH₂CH(NH₃⁺)CO₂⁻. This cation is a naturally occurring intermediate in many biosynthetic pathways due to the presence of the sulfonium functional group. It is biosynthesized from L-methionine and S-adenosylmethionine by the enzyme methionine S-methyltransferase. This compound is particularly abundant in plants and is more prevalent than methionine itself .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-Methylmethionine is synthesized through the methylation of methionine by S-adenosylmethionine. The coproduct of this reaction is S-adenosylhomocysteine .

Industrial Production Methods: In industrial settings, this compound can be produced using engineered microorganisms such as Saccharomyces cerevisiae. By introducing a methionine S-methyltransferase gene from Arabidopsis thaliana into the yeast strain, and manipulating other genes to prevent degradation and increase precursor availability, significant amounts of this compound can be produced through fed-batch fermentation .

Analyse Chemischer Reaktionen

Types of Reactions: S-Methylmethionine undergoes various chemical reactions, including:

Methylation: It can donate a methyl group to other molecules.

Oxidation: It can be oxidized to form dimethyl sulfoxide and dimethyl sulfone.

Reduction: It can be reduced to form methionine.

Common Reagents and Conditions:

Methylation: S-adenosylmethionine is a common methyl donor.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products:

- Dimethyl sulfoxide (DMSO)

- Dimethyl sulfone (DMSO₂)

- Methionine

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Gastrointestinal Health

SMM has been recognized for its therapeutic effects on gastrointestinal ulcers. Historically referred to as vitamin U, it has been shown to aid in the treatment of injuries and ulcerations in the digestive tract. Studies have demonstrated that SMM promotes healing by enhancing cell viability and reducing apoptosis in gastrointestinal cells exposed to harmful conditions .

1.2 Skin Protection

Recent research indicates that SMM provides photoprotective benefits against ultraviolet (UV) radiation. In vitro studies have shown that SMM increases the viability of keratinocyte progenitor cells (KPCs) and human dermal fibroblasts (hDFs) following UVB irradiation. It reduces UVB-induced apoptosis and promotes collagen synthesis, making it a promising candidate for cosmetic applications aimed at skin protection and rejuvenation .

Agricultural Applications

2.1 Stress Resistance in Plants

SMM plays a significant role in enhancing plant resilience against environmental stressors. Research has shown that SMM reduces cell membrane damage in plants exposed to low-temperature stress, thereby maintaining electrolyte integrity and supporting overall plant health . This property can be particularly beneficial in agriculture, where crop resilience is critical for yield stability.

2.2 Role in Seed Development

In plants, SMM is involved in the efficient transport and utilization of methionine during seed development. It acts as a methyl donor and helps regulate the levels of S-adenosylmethionine (SAM), which is crucial for various metabolic processes . Understanding these roles can lead to improved agricultural practices and crop varieties with enhanced growth characteristics.

Biochemical Applications

3.1 Methylation Processes

SMM serves as a methyl donor in various biochemical pathways, including DNA and protein methylation. Its role in these processes is essential for gene regulation and cellular function . The ability to quantify metabolic fluxes involving SMM can provide insights into its involvement in cancer metabolism and other diseases .

3.2 Antioxidant Properties

As a sulfur-containing compound, SMM exhibits antioxidant properties that can protect cells from oxidative stress. This characteristic is particularly relevant in the context of chronic diseases such as diabetes, where oxidative stress plays a significant role in disease progression . Supplementation with SMM may offer therapeutic benefits by mitigating oxidative damage.

Case Studies

Wirkmechanismus

S-Methylmethionine exerts its effects primarily through its role as a methyl donor. It participates in methylation reactions, which are crucial for various biological processes, including gene expression and protein function. It is also involved in the regulation of S-adenosylmethionine levels, which is a key methyl donor in many biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- Methionine: A sulfur-containing amino acid that serves as a precursor to S-Methylmethionine.

- S-adenosylmethionine: A key methyl donor in many biological processes.

- Dimethyl sulfoxide (DMSO): An oxidation product of this compound.

Uniqueness: this compound is unique due to its sulfonium functional group, which makes it a highly effective methyl donor. Its abundance in plants and its role in sulfur transport and storage further distinguish it from other similar compounds .

Eigenschaften

IUPAC Name |

2-amino-4-dimethylsulfoniobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBYJHTYSHBBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048311 | |

| Record name | DL-Methionine methylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7329-84-2, 13065-25-3 | |

| Record name | Methylmethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Methionine methylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417CIJ6KXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.